Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with the molecular formula C12H12N2O4S2. This compound is notable for its unique structure, which includes a thiophene ring, a pyridine moiety, and a sulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with pyridin-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridine moiety can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfamoyl group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(N-(pyridin-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate
- Methyl 3-(N-(pyridin-4-ylmethyl)sulfamoyl)thiophene-2-carboxylate
- Ethyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate is unique due to the specific positioning of the pyridine moiety, which influences its binding affinity and selectivity towards molecular targets. This structural uniqueness makes it a valuable compound for developing targeted therapies and advanced materials .
Properties
IUPAC Name |
methyl 3-(pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-18-12(15)11-10(4-6-19-11)20(16,17)14-8-9-3-2-5-13-7-9/h2-7,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSAEHMOGACGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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